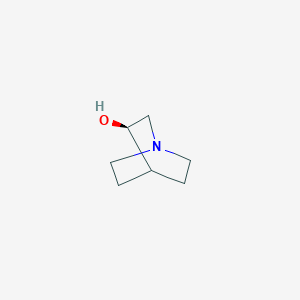

(R)-(-)-3-Quinuclidinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLICPVPXWEGCA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179977 | |

| Record name | 3-Quinuclidinol l-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25333-42-0 | |

| Record name | (R)-3-Quinuclidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25333-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinuclidinol l-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinuclidinol l-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-quinuclidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-QUINUCLIDINOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19XL022LM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(-)-3-Quinuclidinol chemical properties and structure

An In-depth Technical Guide to (R)-(-)-3-Quinuclidinol: Chemical Properties and Structure

This compound is a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds. Its rigid bicyclic structure and specific stereochemistry make it a valuable synthon for creating targeted active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and its role in the signaling pathways of notable drugs derived from it.

Chemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO | [2][3] |

| Molecular Weight | 127.18 g/mol | [1][2][4] |

| Melting Point | 219 °C | [2] |

| Appearance | White to pale brown solid / White to off-white crystalline powder | [1][2] |

| Solubility | Slightly soluble in aqueous acid, chloroform, and methanol. | [2] |

| Purity | Commonly available in purities of ≥97%, 98%, and 99%. | [1][2] |

| Chemical Stability | Stable under normal temperatures and pressures. | |

| Incompatibilities | Strong oxidizing agents. | |

| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, carbon dioxide. |

Chemical Structure

The structural identity of this compound is defined by its bicyclic amine framework and the specific spatial orientation of the hydroxyl group.

| Identifier | Value | Reference |

| IUPAC Name | (3R)-1-azabicyclo[2.2.2]octan-3-ol | [5][6] |

| CAS Number | 25333-42-0 | [2] |

| Canonical SMILES | O[C@H]1CN2CCC1CC2 | [6] |

| InChI | InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m0/s1 | [6] |

| InChIKey | OYEJRVVBERZWPD-FJXQXJEOSA-N | [5] |

The molecule consists of a quinuclidine (B89598) core, which is a 1-azabicyclo[2.2.2]octane system. The stereocenter is at the C-3 position, where the hydroxyl group is in the (R) configuration. This specific stereoisomer is crucial for the biological activity of the APIs synthesized from it, such as Solifenacin (B1663824), Revatropate, and Talsaclidine (B17092).[7]

Experimental Protocols

Biocatalytic Synthesis of (R)-3-Quinuclidinol

A highly efficient and stereoselective method for producing (R)-3-quinuclidinol is through the asymmetric reduction of its precursor, 3-quinuclidinone. Biocatalysis using microbial cells or isolated enzymes offers high enantiomeric excess (>99% ee).[8][9]

Methodology:

-

Culturing of Microorganism: A suitable microorganism, such as Rhodococcus erythropolis or a recombinant E. coli expressing an NADH-dependent reductase, is cultured under optimal conditions.[8][9]

-

Preparation of Resting Cells: The microbial cells are harvested from the culture medium by centrifugation and washed to prepare a suspension of resting cells in a phosphate (B84403) buffer (e.g., 100 mM, pH 8.0).[8]

-

Bioreduction Reaction: 3-quinuclidinone hydrochloride is added to the resting cell suspension. A co-factor regeneration system, typically involving the addition of glucose or 2-propanol, is employed to ensure a continuous supply of the reducing equivalent (NADPH or NADH).[8][9]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with agitation for a period of 24-48 hours.[8]

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[10]

-

Product Isolation: After the reaction is complete, the cells are removed by centrifugation. The supernatant is basified (e.g., with K₂CO₃ to pH 12) and then evaporated.[8]

-

Purification: The crude product is extracted from the residue using an organic solvent like dichloromethane (B109758) (CH₂Cl₂). The solvent is then evaporated, and the final product is purified by recrystallization from a solvent such as acetone (B3395972) to yield (R)-3-quinuclidinol as a white powder.[8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action and mechanism of action of veratrine on renin secretion from rat kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment with the selective muscarinic agonist talsaclidine decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Treatment with the selective muscarinic m1 agonist talsaclidine decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease. [sonar.ch]

- 8. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]

- 9. CN105510458A - Method for detecting R-3-quinuclidinol in solifenacin succinate - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of (R)-(-)-3-Quinuclidinol from 3-Quinuclidinone

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-3-Quinuclidinol is a critical chiral intermediate in the synthesis of a variety of pharmaceuticals, including antagonists for the muscarinic M1 and M3 receptors. Its stereospecific synthesis is of paramount importance, and various methodologies have been developed to achieve high enantiomeric purity and yield. This technical guide provides a comprehensive overview of the synthesis of this compound from 3-quinuclidinone, with a focus on both biocatalytic and chemical asymmetric methods.

Data Summary

The following tables summarize quantitative data from various cited methods for the synthesis of this compound, allowing for easy comparison of their efficacy.

Table 1: Biocatalytic Asymmetric Reduction of 3-Quinuclidinone

| Biocatalyst | Substrate Concentration | Reaction Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Rhodotorula rubra JCM3782 (RrQR) with GDH co-expression in E. coli | 618 mM | 21 h | 30 | Nearly 100 | >99.9 | [1][2] |

| Microbacterium luteolum JCM 9174 (QNR) with LSADH in E. coli (immobilized) | 939 mM (15% w/v) | Not Specified | 25 | 100 | >99.9 | [3][4] |

| Nocardia sp. WY1202 (resting cells) | 99 mM (1.6 g/100 mL) | 48 h | 30 | 93 | >99 | [5] |

| Kaistia algarum (KaKR) with GDH | 5.0 M | Not Specified | 30 | >99 | >99.9 | [6] |

| Agrobacterium tumefaciens (AtQR) with H₂-driven NADH recycling | 5 mM | 0.5 h | 25 | Not Specified | >99 | [7] |

Table 2: Chemical Asymmetric Hydrogenation of 3-Quinuclidinone

| Catalyst | Substrate/Catalyst Ratio | Pressure (MPa) | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| RuXY-Diphosphine-bimaH | 1000 | 2.0 | Not Specified | >95 | >99 | [8] |

| Ru-BINAP/IPHAN | Not Specified | 1.5 - 5.0 | Not Specified | 88-97 | Not Specified | [7][9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Whole-Cell Biocatalytic Reduction using E. coli co-expressing 3-Quinuclidinone Reductase and a Cofactor Regeneration Enzyme

This protocol is based on the use of recombinant E. coli cells for the asymmetric reduction of 3-quinuclidinone.

1. Biocatalyst Preparation:

-

The gene encoding a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and a cofactor regeneration enzyme like glucose dehydrogenase (GDH) are cloned into an expression vector.[1]

-

The vector is transformed into a suitable E. coli host strain.

-

The recombinant E. coli is cultured in a suitable medium with an inducer to express the enzymes.

-

The cells are harvested by centrifugation and can be used as whole cells (intact or immobilized).[3][4]

2. Asymmetric Reduction Reaction:

-

In a temperature-controlled reactor, a suspension of the prepared E. coli biocatalyst is made in a suitable buffer (e.g., 200 mM potassium phosphate (B84403) buffer, pH 7.0).[4]

-

3-quinuclidinone is added to the reaction mixture. To avoid substrate inhibition, it can be added consecutively.[4]

-

A co-substrate for the cofactor regeneration system is added (e.g., glucose for GDH or 2-propanol for alcohol dehydrogenase).[1][3][4]

-

The reaction is incubated with agitation at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 21-48 hours).[1][5]

3. Product Isolation and Analysis:

-

After the reaction, the cells are separated by centrifugation.

-

The supernatant is basified (e.g., with K₂CO₃ to pH 12) and extracted with an organic solvent like chloroform (B151607) or CH₂Cl₂.[5]

-

The organic extracts are combined, dried, and the solvent is evaporated to yield crude this compound.

-

The product can be purified by recrystallization from a suitable solvent like acetone.[5]

-

The enantiomeric excess is determined by chiral gas chromatography or high-performance liquid chromatography.[2]

Protocol 2: Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst

This protocol describes a chemical approach to the asymmetric reduction.

1. Reaction Setup:

-

A pressure reactor is charged with 3-quinuclidinone, a chiral ruthenium catalyst (e.g., RuXY-Diphosphine-bimaH), and a suitable solvent (e.g., methanol, ethanol, or a mixture).[8]

-

An alkali co-catalyst is also added to the mixture.[8]

2. Hydrogenation:

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction is stirred under a specific hydrogen pressure (e.g., 0.1-80 MPa) and at a controlled temperature (e.g., 20-60°C) until the reaction is complete.[8]

3. Work-up and Analysis:

-

After the reaction, the pressure is released, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The residue is worked up to isolate the this compound.

-

The yield and enantiomeric excess are determined using standard analytical techniques.

Visualizations

Signaling Pathway of Asymmetric Reduction

Caption: Asymmetric reduction of 3-quinuclidinone.

Experimental Workflow for Whole-Cell Biocatalysis

Caption: Whole-cell biocatalysis workflow.

References

- 1. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone… [ouci.dntb.gov.ua]

- 4. Production of (R)-3-Quinuclidinol by E. coli Biocatalysts Possessing NADH-Dependent 3-Quinuclidinone Reductase (QNR or bacC) from Microbacterium luteolum and Leifsonia Alcohol Dehydrogenase (LSADH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]

- 9. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]

(R)-(-)-3-Quinuclidinol: A Technical Guide to its Mechanism of Action at Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Quinuclidinol serves as a foundational scaffold for a multitude of high-affinity muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. While the parent alcohol exhibits modest affinity, its esterification gives rise to some of the most potent and widely studied antagonists, such as (R)-Quinuclidinyl benzilate (QNB). This technical guide delineates the mechanism of action of compounds derived from the this compound core at the five muscarinic receptor subtypes (M1-M5). It covers their binding characteristics, the downstream signaling pathways they modulate, and the experimental protocols employed for their characterization.

Introduction to Muscarinic Receptors and the Role of this compound

Muscarinic acetylcholine receptors are a family of G-protein coupled receptors (GPCRs) that are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The five subtypes, M1 through M5, are distinguished by their primary G-protein coupling and subsequent signaling cascades.[2] M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[1][2]

This compound is a chiral tertiary alcohol that forms the structural core of numerous potent muscarinic antagonists.[3][4] The (R)-enantiomer is crucial for high-affinity binding to muscarinic receptors. While this compound itself is a precursor with lower binding affinity, its ester derivatives are characterized by their potent and often non-selective antagonism at all five muscarinic receptor subtypes.[4]

Binding Affinity and Functional Activity

The primary mechanism of action for this compound-based ligands is competitive antagonism at the orthosteric binding site of muscarinic receptors. However, quantitative binding data for the parent compound, this compound, is not extensively reported in the literature, as research has predominantly focused on its more potent ester derivatives. The data presented below is for the well-characterized antagonist, (R)-Quinuclidinyl benzilate (QNB), to illustrate the high affinity conferred by the esterification of the this compound scaffold.

Table 1: Binding Affinity of (R)-Quinuclidinyl benzilate (QNB) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | pKi (mean ± SEM) | Ki (nM) | Reference |

|---|---|---|---|---|

| M1 | [³H]-NMS | 9.9 ± 0.1 | 0.13 | [5] |

| M2 | [³H]-NMS | 10.0 ± 0.1 | 0.10 | [5] |

| M3 | [³H]-NMS | 9.8 ± 0.1 | 0.16 | [5] |

| M4 | [³H]-NMS | 9.9 ± 0.1 | 0.13 | [5] |

| M5 | [³H]-NMS | 9.7 ± 0.1 | 0.20 | [5] |

Note: Data for (R)-(-)-3-Quinuclidinyl benzilate (QNB), not this compound. [³H]-NMS is [³H]-N-methylscopolamine.

Table 2: Functional Antagonism of Muscarinic Receptors

| Receptor Subtype | Functional Assay | Antagonist | pA₂ Value | Reference |

|---|---|---|---|---|

| M1 | Phosphoinositide turnover | Pirenzepine | 8.0 | General knowledge |

| M2 | Inhibition of cAMP accumulation | Methoctramine | 7.9 | General knowledge |

| M3 | Phosphoinositide turnover | 4-DAMP | 9.0 | General knowledge |

| M4 | Inhibition of cAMP accumulation | Tropicamide | 7.0 | General knowledge |

| M5 | Phosphoinositide turnover | - | - | Limited selective antagonists |

Note: This table provides typical pA₂ values for subtype-selective antagonists to illustrate the functional assays used. Data for this compound is not available.

Signaling Pathways

This compound-based antagonists competitively inhibit the binding of acetylcholine, thereby blocking the initiation of downstream signaling cascades.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway): The binding of an agonist to these receptors activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Antagonists containing the this compound scaffold block this entire cascade.

M2 and M4 Receptor Signaling (Gi/o Pathway): Agonist binding to M2 and M4 receptors activates the Gi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs). This compound-based antagonists prevent these inhibitory effects.

Experimental Protocols

The characterization of this compound derivatives at muscarinic receptors involves a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for the different receptor subtypes.

Workflow for a Competition Radioligand Binding Assay:

Detailed Methodology:

-

Membrane Preparation: Membranes from cells stably expressing a single human muscarinic receptor subtype (M1-M5) are prepared.

-

Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-QNB or [³H]-NMS) and varying concentrations of the unlabeled test compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of a compound to block the agonist-induced response, providing a measure of its functional potency (e.g., pA₂ or IC₅₀).

4.2.1. Phosphoinositide (PI) Turnover Assay (for M1, M3, M5) This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.

Workflow for a Phosphoinositide Turnover Assay:

4.2.2. Adenylyl Cyclase (AC) Inhibition Assay (for M2, M4) This assay measures the inhibition of forskolin-stimulated cAMP production.

Workflow for an Adenylyl Cyclase Inhibition Assay:

Conclusion

The this compound scaffold is a cornerstone in the development of potent muscarinic receptor antagonists. While the parent alcohol itself has limited affinity, its ester derivatives exhibit high-affinity, competitive antagonism across all five muscarinic receptor subtypes. This antagonism effectively blocks both the Gq/11-mediated phosphoinositide signaling of M1, M3, and M5 receptors and the Gi/o-mediated inhibition of adenylyl cyclase by M2 and M4 receptors. A comprehensive understanding of the structure-activity relationships of this compound derivatives continues to be a critical area of research for the development of novel therapeutics targeting the cholinergic system. Further investigation is warranted to fully characterize the binding and functional profile of the unsubstituted this compound to better understand its contribution to the pharmacology of its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.ed.ac.uk [journals.ed.ac.uk]

- 3. Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists with potential for minimal systemic exposure after inhaled administration: identification of (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (aclidinium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-3-Quinuclidinol: Physicochemical Properties and Applications

(R)-3-Quinuclidinol, a chiral bicyclic amine, serves as a critical building block in the synthesis of various pharmaceuticals, most notably as a precursor to potent muscarinic acetylcholine (B1216132) receptor antagonists. [1][2][3] Its unique stereochemistry and reactive functional groups make it a valuable synthon for drug development professionals. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in pharmacology.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of (R)-3-Quinuclidinol are summarized below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value |

| IUPAC Name | (3R)-1-Azabicyclo[2.2.2]octan-3-ol[2][4][5][6] |

| CAS Number | 25333-42-0[2][4][5][6] |

| Molecular Formula | C₇H₁₃NO[2][4][5][6] |

| Molecular Weight | 127.18 g/mol [2][5][7] |

| Appearance | White to off-white or beige crystalline powder[8][9][10] |

| Melting Point | 217-224 °C[4][6][9][11] |

| Boiling Point | 206.9 ± 23.0 °C at 760 mmHg[4][7] |

| Solubility | Soluble in water (100 g/100 mL) and other polar solvents like alcohols and ethers.[4][11][12] Limited solubility in non-polar solvents.[12] |

| pKa | 14.75 ± 0.20 (Predicted)[11][13] |

| Density | Approximately 1.1 ± 0.1 g/cm³[4][8] |

| Flash Point | 97.7 ± 21.3 °C[4] |

| Optical Rotation | [α]²⁰/D -43° to -46° (c=3, 1N HCl)[6][14]; [α]²⁰/D -35° (c=1 in H₂O) for the hydrochloride salt |

Chemical Structure and Reactivity

(R)-3-Quinuclidinol possesses a rigid bicyclic structure known as a quinuclidine (B89598) ring system. This framework contains a tertiary amine at one bridgehead and a hydroxyl group at the 3-position, with the stereochemistry fixed in the (R)-configuration. The presence of both a nucleophilic hydroxyl group and a basic tertiary amine dictates its chemical reactivity.

It is generally stable under normal temperatures and pressures.[4][9] However, it is incompatible with strong oxidizing agents.[4] Hazardous decomposition products can include nitrogen oxides and carbon monoxide under fire conditions.[4]

Experimental Protocols

Synthesis of (R)-3-Quinuclidinol

The synthesis of enantiomerically pure (R)-3-Quinuclidinol typically involves the reduction of the prochiral ketone, 3-quinuclidinone, to racemic (±)-3-quinuclidinol, followed by chiral resolution.

Step 1: Reduction of 3-Quinuclidinone

-

Materials: 3-Quinuclidinone hydrochloride, sodium borohydride (B1222165), water, chloroform (B151607), sodium sulfate (B86663).

-

Procedure: Dissolve 3-quinuclidinone hydrochloride (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C.[1]

-

Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour, maintaining the temperature.[1]

-

Stir the reaction mixture for 4 hours at 30-35°C. Monitor the reaction completion using gas chromatography.[1]

-

Extract the aqueous layer with chloroform (3 x 50 ml).[1]

-

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude (±)-3-quinuclidinol.[1]

-

Purify the crude product by recrystallization from acetone.[1]

Step 2: Chiral Resolution (Enzymatic)

-

Materials: Racemic 3-quinuclidinol, butyric anhydride, protease from Aspergillus melleus, methanol (B129727), sodium carbonate.

-

Procedure: The racemic alcohol is first converted to its butyrate (B1204436) ester.[15]

-

The racemic ester is then subjected to enzymatic hydrolysis using a protease, which selectively hydrolyzes the (S)-ester, leaving the (R)-ester unreacted.[15]

-

The unreacted (R)-3-quinuclidinol butyrate is then separated.

-

The ester is hydrolyzed using methanol and sodium carbonate to yield (R)-3-Quinuclidinol with a high enantiomeric excess.[16]

Determination of Optical Purity

The optical purity (enantiomeric excess, ee) of (R)-3-Quinuclidinol is crucial for its use in pharmaceuticals. A common method involves pre-column derivatization followed by chiral High-Performance Liquid Chromatography (HPLC).

-

Principle: (R)-3-Quinuclidinol lacks a strong chromophore for UV detection in HPLC.[17] Derivatization, for example, with benzoyl chloride, introduces a UV-active group and can enhance chiral recognition on the stationary phase.[17]

-

Derivatization: React the (R/S)-3-quinuclidinol sample with benzoyl chloride to form the corresponding benzoate (B1203000) esters.[17]

-

Chiral HPLC Analysis:

-

Column: A chiral stationary phase, such as a DAICEL AD-H column, is used.[17]

-

Mobile Phase: A suitable mixture of solvents (e.g., hexane/isopropanol) is used to elute the compounds.

-

Detection: UV detection is used to monitor the elution of the derivatized enantiomers.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomer derivatives.

-

Pharmacological Significance and Signaling Pathways

(R)-3-Quinuclidinol is a key intermediate in the synthesis of several muscarinic receptor antagonists.[1][3] These drugs are used to treat conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and Sjögren's syndrome.[3][18][19]

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[20][21] There are five subtypes (M1-M5). (R)-3-Quinuclidinol-derived antagonists often target M1, M2, and M3 receptors.[1][19]

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[21][22][23] Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[22][23] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[23]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins.[22][23] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[22][23]

References

- 1. tsijournals.com [tsijournals.com]

- 2. scbt.com [scbt.com]

- 3. tandfonline.com [tandfonline.com]

- 4. (R)-(-)-3-Quinuclidinol | CAS#:25333-42-0 | Chemsrc [chemsrc.com]

- 5. This compound | CAS No- 25333-42-0 | Simson Pharma Limited [simsonpharma.com]

- 6. (R)-(-)-3-Chinuclidinol, +99 %, Thermo Scientific Chemicals 2.5 g | Contact Us [thermofisher.com]

- 7. This compound | 25333-42-0 | FQ02772 | Biosynth [biosynth.com]

- 8. jigspharma.com [jigspharma.com]

- 9. This compound CAS 25333-42-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Cas 25333-42-0,this compound | lookchem [lookchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 3-Quinuclidinol CAS#: 1619-34-7 [m.chemicalbook.com]

- 14. biosynth.com [biosynth.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Page loading... [wap.guidechem.com]

- 17. CN102928527A - Method for measuring optical purity of R-3-quinuclidine alcohol - Google Patents [patents.google.com]

- 18. Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists with potential for minimal systemic exposure after inhaled administration: identification of (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (aclidinium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 22. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

Spectroscopic Analysis of (R)-(-)-3-Quinuclidinol: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data for (R)-(-)-3-Quinuclidinol. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the characteristic spectral data and provides detailed experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for 3-Quinuclidinol. Note that slight variations in chemical shifts can occur depending on the solvent and concentration.

1.1. ¹H NMR Spectral Data

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-3 | ~3.79 | m |

| H-2, H-4 (axial) | ~3.09 | m |

| H-2, H-4 (equatorial) | ~2.57-2.89 | m |

| H-5, H-7 (axial) | ~1.95 | m |

| H-5, H-7 (equatorial) | ~1.35-1.46 | m |

| H-6 (endo) | ~1.78 | m |

| H-6 (exo) | ~1.67 | m |

| OH | ~4.5 | br s |

Data is a compilation from multiple sources for the general 3-Quinuclidinol structure. Specific shifts for the (R)-(-) enantiomer are consistent with these ranges. Data sourced from ChemicalBook.[1][2]

1.2. ¹³C NMR Spectral Data

| Assignment | Chemical Shift (δ) ppm |

| C-3 | 68.5 |

| C-2, C-4 | 47.5 |

| C-5, C-7 | 25.8 |

| C-6 | 20.5 |

Data for 3-Quinuclidinol. Sourced from ChemicalBook.[3]

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrumentation and Data Acquisition: [4][5]

-

The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

The sample is placed in the spectrometer's magnet.

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse program is used. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative measurements.[4]

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier-transformed to generate the spectrum.

-

The spectrum is phase-corrected and a baseline correction is applied.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative ratios of the protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation.

2.1. FTIR Spectral Data

The following table summarizes the major absorption bands for 3-Quinuclidinol. The data is typically acquired from a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR) technique.[6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3400 (broad) | O-H stretch | Alcohol |

| ~2800-3000 | C-H stretch (aliphatic) | Alkane |

| ~1450 | C-H bend (scissoring) | Alkane |

| ~1050-1100 | C-O stretch | Secondary Alcohol |

| ~2950 | N-H stretch (possible for salt) | Amine Salt |

Data is for the general 3-Quinuclidinol structure. Data sourced from NIST WebBook and PubChem.[6][7]

2.2. Experimental Protocol for FTIR Spectroscopy

A common method for obtaining an FTIR spectrum of a solid sample like this compound is the ATR technique.[8][9]

-

Sample Preparation:

-

No significant sample preparation is needed for the ATR method.[10]

-

A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

-

Instrumentation and Data Acquisition: [8][9][11]

-

An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.[8]

-

A background spectrum is collected first with the clean, empty ATR crystal to account for atmospheric and instrumental interferences.[11]

-

The sample is then placed on the crystal, and a pressure arm is applied to ensure good contact.

-

The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.[8]

-

-

Data Processing:

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Baseline correction and other processing may be applied if necessary.

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound (25333-42-0) 1H NMR [m.chemicalbook.com]

- 2. 3-Quinuclidinol(1619-34-7) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Quinuclidinol(1619-34-7) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Quinuclidinol [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Biological activity of quinuclidine derivatives

An In-depth Technical Guide to the Biological Activity of Quinuclidine (B89598) Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of quinuclidine derivatives. The quinuclidine scaffold, a bicyclic amine, serves as a crucial pharmacophore in a wide array of biologically active compounds due to its rigid structure and basic nitrogen atom.[1] This document details the structure-activity relationships, quantitative biological data, and experimental methodologies related to their therapeutic potential in several key areas, including antimicrobial, anticholinergic, and anticancer applications.

Quinuclidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2] Their mechanisms of action are varied, with some derivatives targeting essential bacterial processes like cell division.

Mechanism of Action: FtsZ Inhibition

One notable mechanism involves the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring, which is essential for cytokinesis.[3] Pyrimidine-linked quinuclidines have been identified as inhibitors of FtsZ, preventing its protofilament formation and thereby impairing Z-ring assembly and bacterial division.[3] This targeted action makes them attractive candidates for novel antibiotic development.

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy of various quinuclidine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Derivative Example | Target Organism | MIC (μg/mL) | Reference |

| Pyrimidine-linked Quinuclidine | Quinuclidine 1 | Methicillin-resistant S. aureus (MRSA) | 24 | [3] |

| Vancomycin-resistant Enterococcus faecium | 24 | [3] | ||

| Quaternary Quinuclidinium Oximes | para-N-chlorobenzyl quinuclidinium oxime | Pseudomonas aeruginosa | 0.25 | [2][4] |

| Klebsiella pneumoniae | 0.50 | [4] | ||

| Staphylococcus aureus | 1.00 | [4] | ||

| meta-N-bromobenzyl quinuclidinium oxime | Pseudomonas aeruginosa | 0.25 | [2][4] | |

| Klebsiella pneumoniae | 1.00 | [4] | ||

| Staphylococcus aureus | 2.00 | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized procedure used to determine the MIC of antimicrobial agents.[4]

-

Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., S. aureus, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: The quinuclidine derivative is serially diluted in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Visualization: Antimicrobial Screening Workflow

References

- 1. Quinuclidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of a quinuclidine-based FtsZ inhibitor and its synergistic potential with β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Chiral Synthon: A Deep Dive into the Discovery and Synthesis of (R)-(-)-3-Quinuclidinol

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-3-Quinuclidinol, a chiral tertiary amine and secondary alcohol, stands as a critical building block in the synthesis of a multitude of pharmaceuticals. Its rigid bicyclic structure and stereogenic center make it an invaluable chiral synthon for drugs targeting various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this important molecule, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the field.

Historical Perspective: From Discovery to Asymmetric Synthesis

The journey of 3-quinuclidinol (B22445) began in the mid-20th century. The first documented synthesis of 3-quinuclidinone and its subsequent reduction to 3-quinuclidinol was reported by Leo Sternbach in a 1953 patent. This initial work laid the foundation for accessing the quinuclidine (B89598) core structure. The quinuclidine moiety itself gained notoriety as a component of the incapacitating agent 3-quinuclidinyl benzilate (BZ), which was first synthesized in 1951.

Early syntheses produced a racemic mixture of (R)- and (S)-3-quinuclidinol. The therapeutic importance of the single (R)-enantiomer drove the development of methods to isolate it from the racemate, as well as stereoselective synthetic routes. These efforts have led to a variety of sophisticated techniques, including classical resolution, catalytic asymmetric hydrogenation, and highly efficient biocatalytic reductions.

Synthesis of the Precursor: 3-Quinuclidinone

The primary precursor for the synthesis of 3-quinuclidinol is 3-quinuclidinone. A well-established and reliable method for its preparation is the Dieckmann condensation of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, followed by hydrolysis and decarboxylation. A detailed protocol based on the procedure published in Organic Syntheses is provided below.

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride

Materials:

-

Ethyl piperidine-4-carboxylate

-

Methyl chloroacetate

-

Sodium carbonate

-

Potassium tert-butoxide

-

Toluene

-

Hydrochloric acid

Procedure:

-

Synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate: A mixture of ethyl piperidine-4-carboxylate and sodium carbonate in a suitable solvent is treated with methyl chloroacetate. The reaction mixture is heated to afford the diester.

-

Dieckmann Condensation: The purified diester is then subjected to a Dieckmann condensation using potassium tert-butoxide in toluene. This cyclization reaction forms the β-keto ester.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated by heating with hydrochloric acid to yield 3-quinuclidinone hydrochloride. The product can be purified by recrystallization.

Racemic Synthesis of 3-Quinuclidinol

The reduction of 3-quinuclidinone to racemic 3-quinuclidinol is a straightforward process, typically achieved using standard reducing agents.

Experimental Protocol: Reduction of 3-Quinuclidinone to Racemic 3-Quinuclidinol[1]

Materials:

-

3-Quinuclidinone

-

Sodium borohydride (B1222165)

-

Water

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, sodium borohydride (1.5 g, 0.04 mol) is added portion-wise over 1 hour.

-

The reaction mixture is stirred for 4 hours at 30-35°C.

-

Reaction completion is monitored by gas chromatography.

-

The reaction mixture is extracted with chloroform (3 x 50 ml).

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to give crude (±)-3-quinuclidinol.

-

The crude product is purified by recrystallization from acetone to yield a white crystalline solid.

Pathways to Enantiopure this compound

The demand for enantiomerically pure this compound has spurred the development of several key synthetic strategies. These can be broadly categorized into the resolution of the racemic mixture and asymmetric synthesis.

Resolution of Racemic 3-Quinuclidinol

Classical resolution involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. L-(+)-tartaric acid is a commonly used resolving agent for racemic 3-quinuclidinol.

Materials:

-

Racemic 3-quinuclidinol

-

L-(+)-tartaric acid

-

Methanol (B129727) or a mixture of ethanol (B145695) and water

Procedure:

-

Racemic 3-quinuclidinol is dissolved in a suitable solvent such as methanol or an ethanol/water mixture.

-

An equimolar amount of L-(+)-tartaric acid is added to the solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

The diastereomeric salt of (R)-3-quinuclidinol with L-(+)-tartaric acid preferentially crystallizes out of the solution.

-

The crystals are collected by filtration.

-

The purified diastereomeric salt is then treated with a base to liberate the free this compound.

Asymmetric Synthesis from 3-Quinuclidinone

Directly synthesizing the desired enantiomer from the prochiral ketone, 3-quinuclidinone, is a more efficient approach. This is primarily achieved through two powerful methods: catalytic asymmetric hydrogenation and enzymatic reduction.

The use of chiral transition metal catalysts, particularly ruthenium-based complexes, has proven effective for the asymmetric hydrogenation of 3-quinuclidinone.

Materials:

-

3-Quinuclidinone

-

Chiral Ruthenium catalyst (e.g., RuBr₂--INVALID-LINK--)

-

Base (e.g., potassium tert-butoxide)

-

Ethanol

-

Hydrogen gas

Procedure:

-

3-Quinuclidinone, the chiral ruthenium catalyst, and a base are charged into a high-pressure reactor.

-

Degassed ethanol is added as the solvent.

-

The reactor is pressurized with hydrogen gas.

-

The reaction is stirred at a specific temperature until completion.

-

Upon completion, the reaction mixture is worked up to isolate the this compound.

-

The enantiomeric excess of the product is determined by chiral chromatography.

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound. A variety of microorganisms and their isolated enzymes (reductases or dehydrogenases) have been shown to reduce 3-quinuclidinone with excellent enantioselectivity.

Materials:

-

3-Quinuclidinone hydrochloride

-

Recombinant E. coli cells co-expressing 3-quinuclidinone reductase from Rhodotorula rubra and glucose dehydrogenase

-

Glucose

-

Phosphate (B84403) buffer (pH 7.0)

-

Potassium carbonate

-

Dichloromethane

Procedure:

-

Recombinant E. coli cells are suspended in a phosphate buffer.

-

3-Quinuclidinone hydrochloride and glucose are added to the cell suspension.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.

-

The reaction progress and enantiomeric excess are monitored by chromatography.

-

After completion, the cells are removed by centrifugation.

-

The supernatant is basified with potassium carbonate and extracted with dichloromethane.

-

The organic extracts are dried and concentrated to yield this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for various synthetic methods for this compound.

Table 1: Asymmetric Hydrogenation of 3-Quinuclidinone

| Catalyst | Substrate/Catalyst Ratio | Pressure (atm) | Temperature (°C) | Time (h) | Enantiomeric Excess (%) | Yield (%) | Reference |

| RuBr₂--INVALID-LINK-- | 100,000 | 15 | 30-45 | 4 | 88-90 | High | Org. Process Res. Dev. 2009, 13, 625–628 |

Table 2: Enzymatic Reduction of 3-Quinuclidinone

| Enzyme Source | Cofactor Regeneration | Substrate Conc. | Time (h) | Enantiomeric Excess (%) | Conversion/Yield (%) | Reference |

| Rhodotorula rubra reductase | Glucose Dehydrogenase/Glucose | 618 mM | 21 | >99.9 | ~100 (conversion) | Appl. Microbiol. Biotechnol. 2009, 83, 617-626[1] |

| Agrobacterium radiobacter ArQR | Not specified | Not specified | Not specified | >99 | High | Org. Lett. 2013, 15, 4917-4919[2] |

| Nocardia sp. WY1202 | Endogenous | 9.9 mmol | 48 | >99 | 93 (isolated) | J. Mol. Catal. B: Enzym. 2013, 88, 14-19[3] |

Table 3: Resolution of Racemic 3-Quinuclidinol

| Resolving Agent | Solvent | Enantiomeric Excess (%) | Yield (%) | Reference |

| D-(+)-Dibenzoyltartaric acid | Propanol/Acetone | 98 | 20.4 | Anhui Chemical Industry, 2009, 35, 31-33 |

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery. While classical resolution remains a viable method, the development of catalytic asymmetric hydrogenation and, in particular, biocatalytic reductions has provided highly efficient, selective, and environmentally benign routes to this crucial chiral building block. The high enantiomeric excesses and yields achieved with enzymatic methods highlight the power of biotechnology in modern pharmaceutical synthesis. This guide provides a comprehensive overview of the key synthetic strategies, offering researchers and drug development professionals the necessary information to select and implement the most suitable method for their specific needs.

References

- 1. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly efficient synthesis of (R)-3-quinuclidinol in a space-time yield of 916 g L(-1) d(-1) using a new bacterial reductase ArQR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

(R)-(-)-3-Quinuclidinol CAS number and molecular formula

An In-depth Technical Guide to (R)-(-)-3-Quinuclidinol

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in the development of pharmaceuticals. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical identity, physical properties, synthesis methodologies, and applications.

Chemical Identity and Properties

This compound, also known by its IUPAC name (3R)-1-Azabicyclo[2.2.2]octan-3-ol, is a key chiral intermediate. Its unique stereochemistry is crucial for the efficacy of various active pharmaceutical ingredients (APIs).

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 25333-42-0[1] | 42437-96-7[2] |

| Molecular Formula | C₇H₁₃NO[1] | C₇H₁₄ClNO[2] |

| Molecular Weight | 127.18 g/mol [1] | 163.65 g/mol |

| Synonyms | (3R)-1-Azabicyclo[2.2.2]octan-3-ol, (-)-(R)-3-Quinuclidinol, (R)-3-Hydroxyquinuclidine | (R)-(-)-3-Hydroxyquinuclidine hydrochloride |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 210-213 °C[1] |

| Optical Activity | [α]20/D −35° (c = 1 in H₂O) (for hydrochloride) |

| ¹H NMR (600 MHz, CDCl₃) δppm | 1.33 (m, 1H), 1.43 (m, 1H), 1.65 (m, 1H), 1.80 (m, 1H), 1.90 (m, 1H), 2.25 (br, 1H), 2.60 (m, 1H), 2.65 (m, 1H), 2.74 (m, 2H), 2.89 (m, 1H), 3.12 (m, 1H), 3.85 (m, 1H)[3] |

Synthesis and Manufacturing

The enantiomerically pure this compound is primarily synthesized through the asymmetric reduction of 3-quinuclidinone. Both chemical and biocatalytic methods are employed, with the latter gaining prominence due to higher stereoselectivity and more environmentally benign conditions.

Chemoenzymatic Synthesis Workflow

The following diagram illustrates a general workflow for the chemoenzymatic synthesis of this compound, a widely adopted and efficient method.

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocols

This protocol outlines the synthesis of the precursor, racemic 3-quinuclidinol, via the reduction of 3-quinuclidinone.

-

Materials: 3-Quinuclidinone (10.0 g, 0.08 mol), water (30 ml), sodium borohydride (B1222165) (1.5 g, 0.04 mol), chloroform (B151607), sodium sulphate, acetone (B3395972).

-

Procedure:

-

Dissolve 3-quinuclidinone in water at 30-35°C.

-

Add sodium borohydride in portions over 1 hour.

-

Stir the reaction mixture for 4 hours at 30-35°C, monitoring completion by gas chromatography.

-

Extract the reaction mass with chloroform (3 x 50 ml).

-

Dry the combined organic layers over sodium sulphate.

-

Distill off the solvent under reduced pressure to yield crude (RS)-3-quinuclidinol.

-

Purify the crude product with acetone to obtain a white crystalline solid.[4]

-

This protocol describes the enantioselective reduction of 3-quinuclidinone to this compound using a ketoreductase from Rhodotorula rubra.[5]

-

Materials: 3-quinuclidinone hydrochloride, glucose, resting cells of Rhodotorula rubra, phosphate (B84403) buffer (100 mM, pH 8.0), potassium carbonate, dichloromethane (B109758), acetone.

-

Procedure:

-

Prepare a suspension of resting Rhodotorula rubra cells in phosphate buffer.

-

Add 3-quinuclidinone hydrochloride and glucose to the cell suspension.

-

Incubate the mixture at 37°C with shaking (200 rpm) for 30 hours.

-

Centrifuge the reaction mixture to separate the cells.

-

Combine the supernatants and adjust the pH to 12 with potassium carbonate.

-

Evaporate the mixture under vacuum.

-

Add dichloromethane to the residue, stir, and filter.

-

Concentrate the filtrate under vacuum to obtain the crude product.

-

Add acetone to the crude product, stir, and concentrate under vacuum to yield this compound as a white powder with an enantiomeric excess of >99%.[3]

-

Applications in Drug Development

This compound is a critical intermediate in the synthesis of several pharmaceuticals, particularly those targeting muscarinic acetylcholine (B1216132) receptors.[4] These receptors are involved in a wide range of physiological functions, and their modulation is key to treating various diseases.

Role in the Synthesis of Muscarinic Receptor Antagonists

This compound serves as a chiral scaffold for the synthesis of potent and selective muscarinic antagonists. One of the most notable examples is Solifenacin, used in the treatment of overactive bladder. The (R)-configuration of the quinuclidinol moiety is essential for the high binding affinity and selectivity of these drugs for the M3 muscarinic receptor subtype.

The following diagram illustrates the logical relationship of this compound as a building block in the development of muscarinic receptor antagonists.

Caption: this compound as a key intermediate in pharmaceuticals.

Interaction with Muscarinic Receptors

While this compound itself is not the active therapeutic agent, its derivatives exhibit high affinity for muscarinic receptors. For instance, derivatives like 3-quinuclidinyl benzilate are used as radioligands in receptor binding assays to characterize muscarinic receptor subtypes in various tissues.[6][7][8] These studies are crucial for understanding the pharmacology of muscarinic receptors and for the development of new, more selective drugs.

Conclusion

This compound is a high-value chiral intermediate with significant importance in the pharmaceutical industry. Its enantiomerically pure synthesis is a key step in the manufacturing of several modern drugs. The ongoing development of more efficient and sustainable synthesis methods, particularly biocatalytic routes, will continue to enhance its accessibility and application in the discovery of novel therapeutics.

References

- 1. This compound - High Purity Pharmaceutical Grade at Attractive Price, CAS 25333-42-0 [jigspharma.com]

- 2. (R)-3-Quinuclidinol hydrochloride | C7H14ClNO | CID 16216954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic receptor selectivities of 3-Quinuclidinyl 8-xanthenecarboxylate (QNX) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl)-alpha-aryl-alpha-hydroxyacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of (R)-(-)-3-Quinuclidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Quinuclidinol is a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals, including muscarinic receptor antagonists. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the solubility and stability of this compound, including qualitative and quantitative data, detailed experimental protocols for property determination, and visual representations of experimental workflows.

Physicochemical Properties

This compound, with the chemical formula C₇H₁₃NO, is a white to off-white crystalline solid at room temperature.[1][2] Its bicyclic structure, containing a hydroxyl group and a tertiary amine, dictates its solubility and stability characteristics.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO | |

| Molecular Weight | 127.18 g/mol | |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 220-223 °C | |

| pKa | 14.75 ± 0.20 (Predicted) | |

| LogP | 0.17 |

Solubility Profile

The presence of both a hydroxyl group and a nitrogen atom allows this compound to act as a hydrogen bond donor and acceptor, respectively, which significantly influences its solubility in protic solvents.

Qualitative Solubility

This compound exhibits distinct solubility characteristics based on the polarity of the solvent. It is generally described as:

-

Soluble in: Water, Alcohols (e.g., methanol, ethanol), Ethers.[3]

-

Slightly soluble in: Chloroform, Aqueous acid.[4]

-

Limited solubility in: Non-polar solvents.[3]

Quantitative Solubility Data

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | > 1000 g/L | [5] |

| Methanol | Not Specified | Slightly Soluble | [4] |

| Ethanol | Not Specified | Soluble | [1] |

| Acetone | Not Specified | Soluble | [1] |

| Chloroform | Not Specified | Sparingly Soluble |

Stability Profile

This compound is a stable compound under normal storage conditions.[2] However, as a chiral amine with a hydroxyl group, it is susceptible to degradation under certain stress conditions. Stability studies are crucial to identify potential degradation products and establish appropriate storage and handling procedures.

General Stability

-

Normal Conditions: Stable under normal temperatures and pressures.[2]

-

Air Sensitivity: Some sources indicate that it is air sensitive.

-

Incompatibilities: It is incompatible with strong oxidizing agents and acids.[2][5]

Solution Stability

A study validating an HPLC method for the quantification of the (S)-enantiomer in this compound demonstrated its stability in solution. The results indicated that a sample of this compound in the mobile phase (a mixture of n-hexane, ethanol, 2-propanol, and diethylamine) is stable for at least 24 hours at room temperature, with no significant changes in the content of the (S)-enantiomer.[6]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug intermediate and to develop stability-indicating analytical methods. While specific quantitative data on the forced degradation of this compound is limited in published literature, the following sections outline the recommended conditions based on ICH guidelines. A target degradation of 5-20% is generally considered optimal for these studies to generate a sufficient amount of degradation products for analysis without completely degrading the parent compound.[7]

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 N HCl at room temperature or elevated temperature (e.g., 60 °C) |

| Base Hydrolysis | 0.1 N NaOH at room temperature or elevated temperature (e.g., 60 °C) |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Dry heat (e.g., 70-80 °C) |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid phase.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or GC-FID.

-

Calculation: Calculate the solubility in the original solvent based on the measured concentration and the dilution factor.

Stability Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies and analyzing the samples using a stability-indicating HPLC method.

Protocol:

-

Sample Preparation:

-

Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 N HCl. Keep the solution at room temperature or heat to a specified temperature (e.g., 60 °C) for a defined period. At various time points, withdraw samples, neutralize with a suitable base, and dilute with the mobile phase.

-

Base Hydrolysis: Repeat the procedure for acid hydrolysis using 0.1 N NaOH and neutralize with a suitable acid.

-

Oxidation: Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature for a defined period, taking samples at intervals.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80 °C). At different time points, withdraw samples, dissolve in a suitable solvent, and dilute with the mobile phase.

-

Photostability: Expose the solid compound or its solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

-

-

HPLC Analysis:

-

Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., a C18 column for reversed-phase chromatography or a chiral column if enantiomeric separation is also being monitored).

-

Use a mobile phase that provides good separation between the parent compound and its degradation products. A gradient elution may be necessary.

-

Detect the components using a UV detector at an appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

-

Ensure mass balance by accounting for the parent compound and all degradation products.

-

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for determining solubility and stability.

References

- 1. This compound - High Purity Pharmaceutical Grade at Attractive Price, CAS 25333-42-0 [jigspharma.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fepbl.com [fepbl.com]

- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination [mdpi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. sgs.com [sgs.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Quinuclidinol Using Reductase Enzymes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of (R)-3-quinuclidinol, a key chiral intermediate in the production of various pharmaceuticals. The focus is on the use of specific reductase enzymes that catalyze the asymmetric reduction of 3-quinuclidinone to the desired (R)-enantiomer with high stereoselectivity.

Introduction

(R)-3-quinuclidinol is a critical building block for several anticholinergic drugs, including solifenacin (B1663824) and aclidinium (B1254267) bromide.[1][2] Traditional chemical synthesis routes for (R)-3-quinuclidinol often involve hazardous reagents, harsh reaction conditions, and can result in low enantiomeric excess. Biocatalytic methods employing reductase enzymes offer a green and highly selective alternative, providing access to enantiopure (R)-3-quinuclidinol under mild conditions.[3][4] This document outlines the use of several well-characterized reductase enzymes for this transformation.

Reductase Enzymes for (R)-3-Quinuclidinol Synthesis

A number of keto reductases have been identified and successfully employed for the asymmetric reduction of 3-quinuclidinone. These enzymes typically belong to the short-chain dehydrogenase/reductase (SDR) family and exhibit high enantioselectivity for the (R)-product.[3][5][6] Key enzymes and their performance are summarized in the table below.

Table 1: Performance of Various Reductase Enzymes in (R)-3-Quinuclidinol Synthesis

| Enzyme | Source Organism | Expression Host | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee) (%) | Space-Time Yield (g L⁻¹ d⁻¹) | Reference |

| RrQR | Rhodotorula rubra JCM3782 | Escherichia coli | 618 | ~100 | >99.9 | Not Reported | [5][6] |

| ArQR | Agrobacterium radiobacter ECU2556 | Escherichia coli | Not Reported | High | Excellent | 916 | [7] |

| KaKR | Kaistia algarum | Escherichia coli | 5000 | ~100 | >99.9 | 1027 | [3] |

| QNR | Microbacterium luteolum JCM 9174 | Escherichia coli | 939 | 100 | >99.9 | Not Reported | [8][9] |

| bacC | Microbacterium luteolum JCM 9174 | Escherichia coli | 939 | 100 | >99.9 | Not Reported | [8][9] |

| AtQR | Agrobacterium tumefaciens | Escherichia coli | 50 | ~100 | >99 | Not Reported | [1][10] |

Experimental Workflow

The general workflow for the enzymatic synthesis of (R)-3-quinuclidinol involves several key stages, from gene cloning and enzyme expression to the biocatalytic reduction and product analysis.

Detailed Experimental Protocols

The following protocols are generalized based on methodologies reported in the literature.[3][5][8] Optimization of specific parameters may be required for different enzymes or scales of production.

Protocol 1: Recombinant Enzyme Production in E. coli

-

Gene Cloning and Vector Construction : The gene encoding the desired 3-quinuclidinone reductase is cloned into a suitable E. coli expression vector (e.g., pET series). For systems requiring cofactor regeneration, the gene for the corresponding dehydrogenase (e.g., glucose dehydrogenase (GDH) or alcohol dehydrogenase (ADH)) can be co-expressed from the same or a compatible plasmid.[5][6]

-

Transformation : The expression vector(s) are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cultivation and Induction :

-

Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of Terrific Broth (TB) or similar rich medium with the overnight culture.

-

Grow the culture at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue cultivation at a lower temperature (e.g., 16-25°C) for 12-24 hours to enhance soluble protein expression.

-

-

Cell Harvesting : Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately.

Protocol 2: Asymmetric Reduction of 3-Quinuclidinone

This protocol describes a whole-cell biocatalytic reaction, which simplifies the process by eliminating the need for enzyme purification.

-

Reaction Setup :

-

Prepare a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).[3]

-

Resuspend the harvested E. coli cell pellet in the reaction buffer. The cell concentration will need to be optimized.

-

In a reaction vessel, combine the cell suspension, 3-quinuclidinone hydrochloride, the co-substrate for cofactor regeneration (e.g., glucose for GDH or isopropanol (B130326) for ADH), and the cofactor (NAD⁺/NADH or NADP⁺/NADPH).[3][8]

-

-

Reaction Conditions :

-

Temperature : Maintain the reaction at the optimal temperature for the specific reductase, typically between 30-50°C.[3]

-

pH : Control the pH of the reaction mixture, as it can change during the course of the reaction.

-

Agitation : Ensure adequate mixing to keep the cells suspended and facilitate mass transfer.

-

-

Monitoring the Reaction :

-

Periodically take samples from the reaction mixture.

-

Stop the enzymatic reaction in the sample (e.g., by adding a quenching agent or by centrifugation to remove the cells).

-

Analyze the supernatant for substrate consumption and product formation using methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Protocol 3: Product Extraction and Analysis

-

Reaction Quenching and Cell Removal : After the reaction is complete, stop the reaction by adjusting the pH to >10 with NaOH.[11] Remove the cells and precipitated proteins by centrifugation.

-

Product Extraction :

-

Extract the (R)-3-quinuclidinol from the aqueous supernatant using an organic solvent such as chloroform (B151607) or ethyl acetate.

-

Repeat the extraction multiple times to maximize recovery.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Analysis of Enantiomeric Excess :

-